4-chloro-N-{9-[(4-chlorophenyl)sulfonyl]-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl}benzenesulfonamide
Description
4-CHLORO-N-[9-(4-CHLOROBENZENESULFONYL)-4-OXO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as sulfonamides and chlorinated aromatic rings
Properties
Molecular Formula |
C24H18Cl2N2O5S2 |
|---|---|
Molecular Weight |
549.4 g/mol |
IUPAC Name |
4-chloro-N-[9-(4-chlorophenyl)sulfonyl-5-oxo-7,8-dihydro-6H-carbazol-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C24H18Cl2N2O5S2/c25-15-4-9-18(10-5-15)34(30,31)27-17-8-13-21-20(14-17)24-22(2-1-3-23(24)29)28(21)35(32,33)19-11-6-16(26)7-12-19/h4-14,27H,1-3H2 |
InChI Key |
PDLNUABSTMPVLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=C(N2S(=O)(=O)C4=CC=C(C=C4)Cl)C=CC(=C3)NS(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-CHLORO-N-[9-(4-CHLOROBENZENESULFONYL)-4-OXO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate cyclizing agents.
Introduction of Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions using sulfonyl chlorides such as 4-chlorobenzenesulfonyl chloride.
Chlorination: Chlorination of the aromatic rings is achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
4-CHLORO-N-[9-(4-CHLOROBENZENESULFONYL)-4-OXO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl groups to sulfinyl or sulfhydryl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature and pressure conditions.
Scientific Research Applications
4-CHLORO-N-[9-(4-CHLOROBENZENESULFONYL)-4-OXO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s sulfonamide groups make it a potential candidate for developing antibacterial and anticancer agents.
Materials Science: Its unique structure allows for the development of advanced materials with specific electronic and optical properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions and protein binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[9-(4-CHLOROBENZENESULFONYL)-4-OXO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide groups can inhibit enzymes by mimicking the natural substrate, leading to competitive inhibition. This compound may also interact with cellular proteins, affecting various signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds to 4-CHLORO-N-[9-(4-CHLOROBENZENESULFONYL)-4-OXO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL]BENZENE-1-SULFONAMIDE include:
4-Chlorobenzenesulfonamide: This compound shares the sulfonamide functional group but lacks the complex carbazole structure.
Indisulam: A sulfonamide-based anticancer agent with a simpler structure but similar enzyme inhibition properties.
Sulfanilamide: A well-known antibacterial sulfonamide with a simpler aromatic structure.
The uniqueness of 4-CHLORO-N-[9-(4-CHLOROBENZENESULFONYL)-4-OXO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL]BENZENE-1-SULFONAMIDE lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
